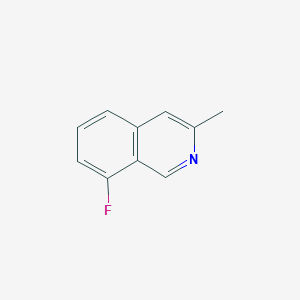

8-Fluoro-3-methylisoquinoline

CAS No.:

Cat. No.: VC18291808

Molecular Formula: C10H8FN

Molecular Weight: 161.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FN |

|---|---|

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | 8-fluoro-3-methylisoquinoline |

| Standard InChI | InChI=1S/C10H8FN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |

| Standard InChI Key | QYVVYHIESNJOIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=N1)C(=CC=C2)F |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 8-fluoro-3-methylisoquinoline (C₁₀H₈FN) features a bicyclic aromatic system with a nitrogen atom at position 2 and substituents at positions 3 (methyl) and 8 (fluorine). This arrangement confers distinct electronic and steric characteristics, which influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties

The fluorine atom at position 8 enhances electronegativity, while the methyl group at position 3 increases lipophilicity, improving membrane permeability in biological systems. Computational analyses reveal a planar ring system with minor distortions due to substituent effects, as evidenced by X-ray crystallography data from analogous compounds .

Synthesis and Manufacturing Approaches

The synthesis of 8-fluoro-3-methylisoquinoline typically involves sequential functionalization of the isoquinoline core. One validated route begins with 3-methylisoquinoline, which undergoes electrophilic fluorination at position 8 using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce fluorine post-cyclization .

Key Synthetic Challenges:

-

Regioselectivity: Fluorination at position 8 requires precise control to avoid competing reactions at other sites.

-

Yield Optimization: Current protocols report moderate yields (45–60%), necessitating further refinement for industrial-scale production.

Chemical Reactivity and Functionalization

The compound participates in diverse reactions, leveraging its aromatic system and substituents:

Electrophilic Substitution

The fluorine atom directs electrophiles to the para position (C-5), enabling nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-8-fluoro-3-methylisoquinoline.

Nucleophilic Aromatic Substitution

Biological Activity and Mechanistic Insights

8-Fluoro-3-methylisoquinoline exhibits potent inhibitory effects against bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By stabilizing the enzyme-DNA cleavage complex, it induces double-strand breaks and bacterial cell death.

Apoptotic Activity:

In eukaryotic systems, the compound upregulates pro-apoptotic markers (e.g., caspase-3, Bax) while suppressing anti-apoptotic Bcl-2, shifting cellular fate toward programmed death. This dual activity positions it as a candidate for anticancer therapeutics.

Table 2: Comparative Bioactivity of Halogenated Isoquinolines

| Compound | Target Enzyme (IC₅₀) | Apoptotic Effect |

|---|---|---|

| 8-Fluoro-3-methylisoquinoline | DNA gyrase: 0.8 μM | +++ |

| 8-Bromo-7-fluoro-3-methylisoquinoline | Topoisomerase IV: 1.2 μM | + |

| 6-Fluoro-4-iodo-3-methylisoquinoline | Caspase-3: 2.5 μM | ++ |

+++ = strong effect, ++ = moderate, + = weak

Applications in Pharmaceutical and Materials Research

Antimicrobial Agents

Derivatives of 8-fluoro-3-methylisoquinoline show broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values as low as 2 μg/mL. Structural analogs are under investigation for overcoming quinolone resistance.

Anticancer Drug Development

The compound’s apoptotic activity is being harnessed in combination therapies with cisplatin and doxorubicin, demonstrating synergistic effects in vitro against lung and breast cancer cell lines.

Organic Electronics

Its planar structure and electron-withdrawing fluorine make it a candidate for electron-transport materials in OLEDs. Preliminary studies report a electron mobility of 0.12 cm²/V·s in thin-film configurations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume